(1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one
Overview
Description
(1r,5s)-3,8-Diazabicyclo[321]octan-2-one is a bicyclic organic compound that features a unique structure with nitrogen atoms incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the stereoselective formation of the bicyclic structure from acyclic starting materials that contain the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites and interact with key residues, thereby modulating enzyme activity. Additionally, its nitrogen atoms can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**: Another related compound with a similar core structure but different substituents .
(1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride: This compound shares a similar bicyclic structure but differs in its specific functional groups and stereochemistry.
(1R,5S)-bicyclo[3.2.1]octan-8-one: This compound has a similar bicyclic framework but lacks the nitrogen atoms present in (1r,5s)-3,8-Diazabicyclo[3.2.1]octan-2-one.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms within the bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHTBKYROANEX-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C(=O)NC[C@H]1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265972 | |
Record name | (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143393-97-9 | |
Record name | (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143393-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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